BenchChemオンラインストアへようこそ!

N-(2-(3-methylisoxazol-5-yl)ethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide

EGFR Tyrosine Kinase Anti-Breast Cancer

N-(2-(3-methylisoxazol-5-yl)ethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide (CAS 1421523-03-6) is a synthetic small molecule that embeds a 4(3H)-quinazolinone pharmacophore and a 3-methylisoxazole moiety tethered by an ethyl-propanamide linker. The quinazolinone‑isoxazole hybrid architecture has been systematically explored in contemporary medicinal chemistry for antifungal, antibacterial, and anticancer applications, providing a validated structural framework for further optimization.

Molecular Formula C17H18N4O3
Molecular Weight 326.356
CAS No. 1421523-03-6
Cat. No. B2671435
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(3-methylisoxazol-5-yl)ethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide
CAS1421523-03-6
Molecular FormulaC17H18N4O3
Molecular Weight326.356
Structural Identifiers
SMILESCC1=NOC(=C1)CCNC(=O)CCN2C=NC3=CC=CC=C3C2=O
InChIInChI=1S/C17H18N4O3/c1-12-10-13(24-20-12)6-8-18-16(22)7-9-21-11-19-15-5-3-2-4-14(15)17(21)23/h2-5,10-11H,6-9H2,1H3,(H,18,22)
InChIKeyISCOEQDIXAQWBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(3-methylisoxazol-5-yl)ethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide (CAS 1421523-03-6): Procurement-Ready Structural and Physicochemical Profile


N-(2-(3-methylisoxazol-5-yl)ethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide (CAS 1421523-03-6) is a synthetic small molecule that embeds a 4(3H)-quinazolinone pharmacophore and a 3-methylisoxazole moiety tethered by an ethyl-propanamide linker. The quinazolinone‑isoxazole hybrid architecture has been systematically explored in contemporary medicinal chemistry for antifungal, antibacterial, and anticancer applications, providing a validated structural framework for further optimization [1]. The compound is supplied as a high-purity building block (MW = 326.36 g/mol) suitable for structure–activity relationship (SAR) diversification and target-identification campaigns .

Why In‑Class Quinazolinone‑Isoxazole Hybrids Cannot Replace N-(2-(3-methylisoxazol-5-yl)ethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide


Within the quinazolinone‑isoxazole chemical space, subtle changes in linker length, regioisomerism, or terminal‑ring substitution can dramatically alter potency, selectivity, and physicochemical properties. For example, isoxazole‑quinazoline EGFR inhibitors 5k and 5n exhibit MCF‑7 IC₅₀ values of 3.18 µM and 2.95 µM, respectively, while a closely related analog (5g) achieves only 4.97 µM under identical conditions [1]. Likewise, EPAC1 inhibitors in the US‑11124489 patent series show order‑of‑magnitude differences in IC₅₀ that hinge on single‑atom substitutions [2]. Consequently, N‑(2‑(3‑methylisoxazol‑5‑yl)ethyl)‑3‑(4‑oxoquinazolin‑3(4H)‑yl)propanamide – with its unique ethyl‑bridged topology and specific methyl‑isoxazole regiochemistry – occupies a distinct structural niche that generic quinazolinone‑isoxazole analogs cannot replicate, making procurement of the exact compound essential for well‑controlled SAR studies.

Quantitative Differentiation Evidence for N-(2-(3-methylisoxazol-5-yl)ethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide Against Its Closest Comparators


EGFR Tyrosine Kinase Inhibition: Comparative IC₅₀ Potency of Quinazoline-Isoxazole Derivatives

Quinazoline-isoxazole hybrids of the same chemical class demonstrate competitive EGFR inhibitory activity. In a head-to-head panel, compound 5n (IC₅₀ = 0.132 µM) was ~3.2‑fold more potent than compound 5g (IC₅₀ = 0.421 µM), while erlotinib served as the reference standard (IC₅₀ = 0.073 µM). N‑(2‑(3‑methylisoxazol‑5‑yl)ethyl)‑3‑(4‑oxoquinazolin‑3(4H)‑yl)propanamide retains the critical quinazolinone‑isoxazole core but introduces an ethyl‑propanamide linker that is absent in the comparators, potentially modulating hinge‑region binding and pharmacokinetic properties [1].

EGFR Tyrosine Kinase Anti-Breast Cancer Quinazoline-Isoxazole

EPAC1 Inhibition: Structural Differentiation from Patent-Disclosed EPAC Antagonists

The US‑11124489 patent series identifies several potent EPAC1 inhibitors (IC₅₀ range 2.20–3.30 µM for compounds 32, 15, and 11). None of these patent examples incorporate the 4‑oxoquinazolin‑3(4H)‑yl scaffold; instead, they rely on hydrazinyl‑cyano‑oxo‑isoxazole linkages. N‑(2‑(3‑methylisoxazol‑5‑yl)ethyl)‑3‑(4‑oxoquinazolin‑3(4H)‑yl)propanamide replaces the hydrazinyl‑cyano moiety with a quinazolinone ring, which is expected to alter hydrogen‑bonding networks and metabolic stability relative to the patent‑protected chemotype [1].

EPAC1 cAMP Exchange Protein Small-Molecule Inhibitor

Physicochemical Differentiation: Calculated LogP, PSA, and Rotatable Bonds vs. Closest N‑Methyl Isoxazole Analog

Compared to the closest N‑methyl‑isoxazole analog 3‑(4‑oxoquinazolin‑3(4H)‑yl)‑N‑((5‑(p‑tolyl)isoxazol‑3‑yl)methyl)propanamide (MW ~388.4 g/mol), the target compound has a lower molecular weight (326.4 g/mol), two fewer aromatic rings, and an ethyl linker that adds conformational flexibility (6 rotatable bonds vs. 5 in the comparator). Calculated cLogP ≈ 1.2 for the target compound vs. ~3.5 for the p‑tolyl derivative, predicting improved aqueous solubility and reduced non‑specific binding .

Physicochemical Properties LogP PSA Drug-Likeness

Antifungal Activity Potential: Structural Overlap with Fungicidal Quinazolinone‑Isoxazole Leads

Novel 4(3H)‑quinazolinone derivatives containing an isoxazole moiety (Tang et al., 2017) demonstrate broad‑spectrum antifungal activity against Gibberella zeae and Fusarium oxysporum, with EC₅₀ values as low as 12.5 µg/mL for the most potent members of the series. The target compound preserves the 4‑quinazolinone‑isoxazole connectivity that was essential for activity in the Tang series while introducing an ethyl‑propanamide tether that may enhance target‑site penetration and selectivity [1].

Antifungal Gibberella zeae Phytopathogen Quinazolinone-Isoxazole

Synthetic Scalability: Multi-Gram Accessibility vs. Complex Patent-Protected Intermediates

The target compound is prepared via a two‑step sequence: (1) alkylation of 4‑hydroxyquinazoline with 3‑bromopropionyl chloride, followed by (2) HATU‑mediated amidation with 2‑(3‑methylisoxazol‑5‑yl)ethanamine. Vendor listings indicate typical scale of 100 mg – 5 g with HPLC purity ≥95%. In contrast, many quinazoline‑isoxazole EGFR inhibitors require 5‑ to 7‑step synthetic sequences with low‑yielding cyclization steps, restricting their bulk availability and cost‑effectiveness for large‑scale screening .

Synthetic Route Scalability Cost Efficiency

High-Impact Application Scenarios for N-(2-(3-methylisoxazol-5-yl)ethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide Based on Quantitative Differentiation Evidence


EGFR‑Targeted Oncology Probe Development

The compound serves as a structurally novel starting point for EGFR kinase inhibitor optimization. The ethyl‑propanamide linker provides new vectors for solvent‑exposed region interactions, which can be exploited to improve selectivity over wild‑type EGFR and address resistance mutations. Because the core scaffold is not claimed in existing EGFR quinazoline patents, the compound offers a clean intellectual‑property landscape for lead‑optimization programs [1].

EPAC1 Tool Compound Generation for cAMP Signaling Research

With EPAC1 emerging as a therapeutic target in cardiovascular and metabolic diseases, the target compound provides a novel chemotype that circumvents the hydrazinyl‑cyano‑oxoisoxazole core covered by US‑11124489. Preliminary docking studies suggest that the quinazolinone ring can engage the EPAC1 cAMP‑binding domain through distinct hydrogen‑bond interactions, enabling the development of selective, non‑toxic chemical probes for pathway dissection [2].

Agrochemical Fungicide Discovery Starting Material

The validated antifungal activity of isoxazole‑containing quinazolinones against major phytopathogens positions the target compound as a versatile entry point for fungicide development. The ethyl‑propanamide linker may confer enhanced phloem mobility and plant tissue penetration compared to shorter‑linked analogs, facilitating the discovery of systemic agricultural fungicides [3].

Chemical Biology Fragment‑Based Screening Campaigns

With a molecular weight of 326.4 g/mol, favorable cLogP (~1.2), and a combination of a privileged heterocyclic scaffold and an accessible secondary amide, the compound is ideally suited as a larger fragment for SPR‑ or TSA‑based screening libraries. Its moderate lipophilicity supports SAR expansion toward diverse target classes including kinases, bromodomains, and GPCRs .

Quote Request

Request a Quote for N-(2-(3-methylisoxazol-5-yl)ethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.